2,6-Difluoro-3-methylaniline
Overview
Description
2,6-Difluoro-3-methylaniline (CAS Number: 144851-63-8) is a chemical compound with a molecular weight of 143.14 . It is a colorless to yellow liquid .
Synthesis Analysis
The synthesis of this compound involves heating a solution of this compound in acetic acid to 70° C. A solution of sulfuryl chloride in acetic acid is then added dropwise over 20 minutes .Molecular Structure Analysis
The molecular formula of this compound is C7H7F2N . The InChI code is 1S/C7H7F2N/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3 .It is a colorless to yellow liquid . The compound should be stored at 2-8°C .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: The synthesis of similar compounds, such as 2,6-diiodo-4-methylaniline, has been investigated, with research focusing on optimizing reaction conditions for efficient yields. This approach could potentially apply to 2,6-Difluoro-3-methylaniline as well (Kou Xiao-yan, 2011).
Spectroscopy and Molecular Analysis
- Fourier Transform Infrared and FT-Raman Spectroscopy: Studies on similar compounds, like 2-chloro-4-methylaniline and 2-chloro-6-methylaniline, have used these techniques for vibrational assignment and analysis of fundamental modes. Such methods can provide valuable insights into the molecular structure and behavior of this compound (V. Arjunan & S. Mohan, 2009).
Catalytic and Reactive Applications
- Catalysis in Ethylene Oligomerization: Research on fluoro-substituted iron and cobalt complexes, including those derived from similar fluoroaniline compounds, demonstrates their high activity in ethylene oligomerization, which could suggest potential catalytic applications for this compound (Yao-Quan Chen, C. Qian, Jie Sun, 2003).
Advanced Material Applications
- Electrosynthesis and Polymerization: The electropolymerization of related compounds like N-methylaniline in organic solvents has been studied. This can lead to applications in material science, particularly in the synthesis of novel polymers (D. Wei et al., 2005).
Spectroelectrochemical Behavior
- Electrochemical Studies: Comparative studies of the electrochemical behavior of methylanilines during homo- and copolymerization provide valuable insights into the electrochemical properties of such compounds, which could be relevant for this compound (Salma Bilal, A. Shah, R. Holze, 2012).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation, skin burns, and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
It is known that DFMA is used in organic synthesis
Biochemical Pathways
, suggesting that it may play a role in various biochemical reactions
Result of Action
As a compound used in organic synthesis
Action Environment
, suggesting that light, moisture, and temperature may affect its stability.
Biochemical Analysis
Biochemical Properties
2,6-Difluoro-3-methylaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is often used as a reagent in the synthesis of more complex molecules. The compound’s fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, which can influence the behavior of enzymes and proteins it interacts with. For example, this compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to affect the activity of certain kinases and phosphatases, which are critical regulators of cell signaling. Additionally, this compound can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and, consequently, its activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air. Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with toxic effects, including cell death and tissue damage. It is important to determine the appropriate dosage to avoid adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which are responsible for the oxidation of many xenobiotics. The compound’s metabolism can lead to the formation of reactive intermediates, which can interact with cellular macromolecules and influence metabolic flux. Additionally, this compound can affect the levels of certain metabolites, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s distribution can also be influenced by its chemical properties, such as its lipophilicity and ability to form hydrogen bonds. These factors can affect its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its biochemical effects .
Properties
IUPAC Name |
2,6-difluoro-3-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNJSSZHDRBGNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566998 | |
Record name | 2,6-Difluoro-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144851-63-8 | |
Record name | 2,6-Difluoro-3-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144851-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40566998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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